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molecular formula C10H11FO3S B8403527 1-(4-Fluoro-3-methanesulfonyl-phenyl)-propan-2-one

1-(4-Fluoro-3-methanesulfonyl-phenyl)-propan-2-one

Cat. No. B8403527
M. Wt: 230.26 g/mol
InChI Key: AEEVFWQCJYKGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902375B2

Procedure details

A solution comprising 2-fluoro-5-(2-oxo-propyl)-benzenesulfinic acid sodium salt (AG2) (15.43 g, 64.83 mmol) in DMF (300 ml) is treated with methyl iodide (18.45 g, 130 mmol). The reaction mixture is stirred at room temperature for 30 minutes. Purification is carried out by chromatography on silica (eluting with 4:1 hexane-ethyl acetate) to afford the titled compound.
Name
2-fluoro-5-(2-oxo-propyl)-benzenesulfinic acid sodium salt
Quantity
15.43 g
Type
reactant
Reaction Step One
Quantity
18.45 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na+].[F:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10](=[O:12])[CH3:11])=[CH:5][C:4]=1[S:13]([O-:15])=[O:14].[CH3:16]I>CN(C=O)C>[F:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10](=[O:12])[CH3:11])=[CH:5][C:4]=1[S:13]([CH3:16])(=[O:15])=[O:14] |f:0.1|

Inputs

Step One
Name
2-fluoro-5-(2-oxo-propyl)-benzenesulfinic acid sodium salt
Quantity
15.43 g
Type
reactant
Smiles
[Na+].FC1=C(C=C(C=C1)CC(C)=O)S(=O)[O-]
Step Two
Name
Quantity
18.45 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C=C(C=C1)CC(C)=O)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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